molecular formula C24H18ClFN2O2 B15152394 N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide

N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide

Cat. No.: B15152394
M. Wt: 420.9 g/mol
InChI Key: GDXVOCQHYYXMDK-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenyl group, an ethyl group, and a fluorobenzamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone in the presence of a base.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylation: The ethyl group can be introduced through an alkylation reaction, where the quinoline derivative is reacted with an ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the quinoline derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial and antiviral properties, showing activity against a range of pathogens.

    Medicine: The compound has been explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, it may interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs with other halogens.

Properties

Molecular Formula

C24H18ClFN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H18ClFN2O2/c1-2-28-20-10-6-4-8-18(20)22(29)21(15-11-13-16(25)14-12-15)23(28)27-24(30)17-7-3-5-9-19(17)26/h3-14H,2H2,1H3,(H,27,30)

InChI Key

GDXVOCQHYYXMDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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